molecular formula C14H18O10 B023947 D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate CAS No. 136345-68-1

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate

Cat. No.: B023947
CAS No.: 136345-68-1
M. Wt: 346.29 g/mol
InChI Key: DDWMFFZVZXMXCS-YVECIDJPSA-N
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Mechanism of Action

Target of Action

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a derivative of D-Gulono-1,4-lactone . The primary target of D-Gulono-1,4-lactone is the enzyme L-gulono-1,4-lactone oxidoreductase (EC 1.1.3.8) , which catalyzes the last step of the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals .

Mode of Action

It is known that d-gulono-1,4-lactone, the parent compound, is a substrate for l-gulono-1,4-lactone oxidoreductase . This enzyme catalyzes the conversion of D-Gulono-1,4-lactone to L-ascorbic acid . It is plausible that this compound may interact with this enzyme in a similar manner.

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the biosynthesis of L-ascorbic acid (vitamin C) . Ascorbic acid is an essential nutrient involved in the repair of tissues and the enzymatic production of certain neurotransmitters . It is also an important antioxidant, helping to prevent damage to cells and tissues caused by free radicals .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of the parent compound, d-gulono-1,4-lactone, suggest that it is soluble in water and methanol , which could potentially influence the bioavailability of this compound.

Result of Action

Given its potential interaction with l-gulono-1,4-lactone oxidoreductase, it may influence the production of l-ascorbic acid . This could have downstream effects on tissue repair, neurotransmitter production, and antioxidant activity .

Comparison with Similar Compounds

Biological Activity

D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (GATA) is a synthetic compound derived from D-Gulonic acid, notable for its role as an intermediate in the synthesis of Vitamin C (ascorbic acid). This compound has garnered attention in various fields including pharmaceuticals, biochemistry, and nutritional science due to its biological activities. This article explores the biological properties of GATA, supported by research findings and case studies.

Chemical Structure:

  • Molecular Formula: C14H18O10
  • Molecular Weight: 346.29 g/mol
  • CAS Number: 136345-68-1

GATA is synthesized through the selective esterification of D-Gulonic acid using acetic anhydride, yielding a tetraacetate with an approximate yield of 80% . The compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and High-Performance Liquid Chromatography (HPLC).

Biological Properties

GATA has been shown to exhibit several significant biological activities:

1. Antioxidant Activity

GATA demonstrates potent antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies indicate that GATA can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

2. Induction of Apoptosis

Research has shown that GATA can induce apoptosis in various cancer cell lines. The mechanism involves the regulation of specific genes associated with the apoptotic pathway. For instance, GATA influences the expression of Bcl-2 family proteins which are pivotal in controlling cell survival and death .

3. Regulation of Cell Proliferation

GATA also plays a role in regulating cell proliferation. It has been observed to modulate metabolic signaling pathways that are essential for cell growth and division. This regulation is particularly relevant in cancer biology where uncontrolled cell proliferation is a hallmark of tumorigenesis .

4. Low Toxicity Profile

Toxicological studies indicate that GATA exhibits low toxicity levels. In animal studies, it has an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for potential therapeutic applications .

Applications in Research and Industry

The biological activities of GATA have led to its exploration in several applications:

  • Vitamin C Synthesis: As a precursor for Vitamin C, GATA is integral to nutritional supplements and food fortification.
  • Cancer Therapy: Due to its ability to induce apoptosis selectively in cancer cells, GATA is being investigated as a potential anti-cancer agent.
  • Anti-inflammatory Agents: The compound's antioxidant properties suggest potential applications in developing anti-inflammatory drugs .

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of GATA compared to other known antioxidants. The results showed that GATA had a higher free radical scavenging activity than ascorbic acid at certain concentrations, highlighting its potential as an effective antioxidant agent .

Cancer Cell Line Research

In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with GATA resulted in significant apoptosis induction compared to control groups. The study elucidated the molecular pathways involved and provided insights into how GATA could be utilized in therapeutic strategies against breast cancer .

Future Directions

Future research on GATA should focus on:

  • Mechanistic Studies: Further elucidation of the molecular mechanisms underlying its biological activities.
  • Clinical Trials: Conducting clinical trials to evaluate the efficacy and safety of GATA in humans.
  • Combination Therapies: Investigating the effects of GATA when used in combination with other anti-cancer agents or therapies.

Properties

IUPAC Name

[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMFFZVZXMXCS-YVECIDJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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